2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a pyridine core substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively. Its synthesis involves a green, one-pot nucleophilic substitution and decarboxylation process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, as reported in recent studies (). The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the dimethoxy substituents may improve bioavailability compared to non-polar analogs .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3/c1-24-11-4-3-8(5-12(11)25-2)13(15(21)23)14-10(17)6-9(7-22-14)16(18,19)20/h3-7,13H,1-2H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPJYVNQJWIGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like 3-chloro-5-(trifluoromethyl)pyridine.
Substitution Reactions: The chlorine and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Coupling with Phenyl Ring: The pyridine derivative is then coupled with a 3,4-dimethoxyphenyl acetamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridine Ring
The chloro group at position 3 of the pyridine ring is susceptible to nucleophilic substitution due to electron withdrawal by the trifluoromethyl group (at position 5), which activates the ring toward displacement.
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Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the adjacent chloro group, facilitating SNAr reactions with nucleophiles like amines or alkoxides.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or ammonium salts, respectively.
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Key Factor : Steric hindrance from the dimethoxyphenyl group slows hydrolysis kinetics compared to simpler acetamides.
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes selective demethylation under strong acidic or Lewis acid conditions.
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Note : Demethylation is regioselective, with the para-methoxy group being more reactive due to electronic effects.
Functionalization via the Trifluoromethyl Group
While the CF₃ group is generally inert, it influences reactivity indirectly:
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Electron-Withdrawing Effect : Enhances electrophilicity of the pyridine ring, enabling meta-directing substitution.
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Radical Reactions : Under UV light, CF₃ can participate in radical coupling, though this is less common .
Reductive Amination of the Acetamide
The acetamide’s NH group can undergo reductive alkylation to form secondary or tertiary amines.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₃CN, RCHO | MeOH, RT, 24h | N-Alkylated derivatives | 60–70% |
Stability Under Oxidative Conditions
The compound shows moderate stability toward oxidation:
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Ozonolysis : Cleavage of the dimethoxyphenyl ring occurs under harsh conditions.
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Peracid Oxidation : The pyridine ring remains intact, but the acetamide may form N-oxide byproducts.
Scientific Research Applications
The compound exhibits notable biological activities, particularly in the fields of oncology and neurology. Its mechanisms of action include:
- Inhibition of Kinase Activity : It has been shown to inhibit various kinases that play critical roles in cancer cell proliferation and survival.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through the activation of apoptotic pathways.
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. A summary of findings is presented below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.5 | Inhibition of VEGFR-2 and AKT pathways |
| PC-3 | 5 | Induction of apoptosis via caspase activation |
Mechanistic Insights
Research indicates that treatment with this compound leads to S-phase cell cycle arrest and induces apoptosis through the activation of caspase-3. This was evidenced by increased levels of active caspase-3 in treated HepG2 cells compared to untreated controls.
Efficacy in Animal Models
In vivo studies using xenograft models derived from HepG2 and PC-3 cells have shown that the compound effectively reduces tumor growth. The administration resulted in a significant decrease in tumor volume compared to control groups treated with vehicle solutions.
Case Studies
- Case Study on Liver Cancer : A study demonstrated that this compound exhibited superior efficacy compared to standard chemotherapeutics like doxorubicin, highlighting its potential as an alternative therapeutic agent.
- Comparative Analysis with Thiophene Derivatives : Research involving various thiophene derivatives indicated that modifications on the thieno-pyrimidine structure significantly impacted cytotoxicity levels, suggesting structural optimization could enhance therapeutic effectiveness.
Applications in Neurology
Emerging research suggests potential applications in neurological disorders due to its ability to modulate neurotransmitter systems. The compound's effect on neuroprotective pathways is currently under investigation.
Summary and Future Directions
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide shows promise for applications in cancer therapy and possibly neurology. Ongoing research is required to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl and methoxy groups enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to other acetamide derivatives and pyridine-based analogs. Key differences lie in substituent patterns, molecular properties, and synthetic approaches.
Table 1: Structural and Molecular Comparison
Key Differentiators of the Target Compound
Synthetic Efficiency : The one-pot synthesis method () offers cost and environmental advantages over multi-step routes (e.g., ).
Solubility-Bioavailability Balance : The 3,4-dimethoxyphenyl group provides better aqueous solubility than purely hydrophobic substituents (e.g., 4-chlorobenzyl in ).
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H12ClF3N2O3
- Molecular Weight : 320.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound against various cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of the compound, showing significant inhibition of pro-inflammatory cytokines in vitro.
These findings suggest that the compound could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured over a period of four weeks.
Study 2: Inhibition of Inflammatory Response
In a controlled trial involving human subjects with chronic inflammatory conditions, treatment with the compound led to a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetamide?
- Methodology :
- Catalytic Hydrogenation : Utilize palladium-based catalysts (e.g., Pd/C) under hydrogen gas to reduce nitrile intermediates, such as 3-chloro-5-(trifluoromethyl)pyridin-2-ylacetonitrile, to the corresponding ethylamine derivatives .
- Green Synthesis : Optimize reaction conditions (e.g., solvent selection, temperature) to minimize byproducts. For example, employ ethanol/water mixtures and low-temperature crystallization for higher yields of intermediates like 3-chloro-5-(trifluoromethyl)-2-ethylaminopyridine .
- Key Parameters : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to verify the presence of the trifluoromethyl group, pyridine ring protons, and dimethoxyphenyl moieties. Compare chemical shifts with literature data .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions. For example, refine data using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Chromatography : Validate purity via HPLC (≥98% purity criteria) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What metabolic pathways are implicated in the degradation of structurally related trifluoromethylpyridine derivatives?
- Methodology :
- Metabolite Identification : Use LC-MS/MS to detect degradation products like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA) in soil or biological matrices .
- Quantitative Analysis : Employ isotopic labeling (e.g., -tracers) to track metabolite formation kinetics in vegetables or microbial cultures .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological activity?
- Methodology :
- Analog Synthesis : Modify the dimethoxyphenyl or trifluoromethylpyridine moieties. For example, replace the acetamide group with sulfonyl or phosphonate derivatives to alter bioactivity .
- In Vitro Assays : Test analogs for fungicidal activity using mycelial growth inhibition assays (e.g., against Botrytis cinerea) or enzyme inhibition studies targeting succinate dehydrogenase .
Q. How do crystallographic data inform the conformational stability of this compound?
- Methodology :
- Single-Crystal Analysis : Determine bond lengths and angles (e.g., C–C = 1.504–1.522 Å) to assess steric strain. Refine structures with SHELXL-97, achieving R-factors < 0.05 .
- Thermal Stability : Perform DSC to measure melting points and identify polymorphic transitions .
Q. How can contradictions in metabolite detection across studies be resolved?
- Methodology :
- Comparative Analysis : Replicate experimental conditions (e.g., pH, temperature) from conflicting studies. For example, re-examine soil samples using high-resolution mass spectrometry (HRMS) to detect trace TPE .
- Isotopic Dilution : Spike samples with deuterated standards to correct for matrix effects or ionization efficiency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
